

Fura-2 Pentapotassium Salt for Calcium Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Fura-2 pentapotassium*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fura-2 pentapotassium** salt, a cornerstone tool for the ratiometric measurement of intracellular calcium. Fura-2 has been instrumental in advancing our understanding of cellular signaling pathways across diverse fields such as neuroscience, cardiology, and pharmacology.[1][2] This document details its fundamental principles, chemical and spectral properties, experimental protocols, and data analysis methods.

Introduction to Fura-2 and Ratiometric Calcium Imaging

Fura-2 is a high-affinity, ratiometric fluorescent indicator for intracellular calcium ($[Ca^{2+}]_i$).[3][4] Its chemical structure, based on the calcium chelator BAPTA, allows it to bind to free Ca^{2+} ions.[5][6] The key advantage of Fura-2 lies in its dual-excitation ratiometric properties.[7] When excited sequentially at two different wavelengths (typically 340 nm and 380 nm), the ratio of the fluorescence intensities emitted at a single wavelength (~510 nm) provides a precise measure of $[Ca^{2+}]_i$. [3]

This ratiometric approach offers significant advantages over single-wavelength indicators:

- Minimizes effects of uneven dye loading: Variations in dye concentration between cells do not affect the ratio.[\[2\]](#)[\[8\]](#)
- Corrects for differences in cell thickness: The ratio is independent of the optical path length. [\[2\]](#)[\[3\]](#)
- Compensates for photobleaching and dye leakage: Changes in overall fluorescence intensity are normalized by the ratio calculation.[\[1\]](#)[\[8\]](#)

Fura-2 is commercially available in two primary forms: a membrane-permeant acetoxymethyl (AM) ester form for loading into live cells, and a membrane-impermeant salt form (like pentapotassium salt) for microinjection, scrape loading, or in vitro calibration.[\[5\]](#)[\[9\]](#) Once inside the cell, ubiquitous intracellular esterases cleave the AM groups of Fura-2 AM, trapping the active, calcium-sensitive Fura-2 molecule in the cytoplasm.[\[2\]](#)[\[10\]](#)

Properties of Fura-2

The utility of Fura-2 in quantitative calcium imaging stems from its specific chemical and spectral characteristics.

Chemical Properties

Property	Value	References
Chemical Name	Fura-2, Pentapotassium Salt	[5]
Molecular Formula	$C_{29}H_{22}K_5N_3O_{14}$	[5] [11]
Molecular Weight	~832 g/mol	[3] [11]
Appearance	Light yellow to off-white solid	[5] [12]
Solubility	Soluble in water and DMSO	[5] [12]
Storage	Store at -20°C, protected from light and moisture	[12] [13]

Spectral and Quantitative Properties

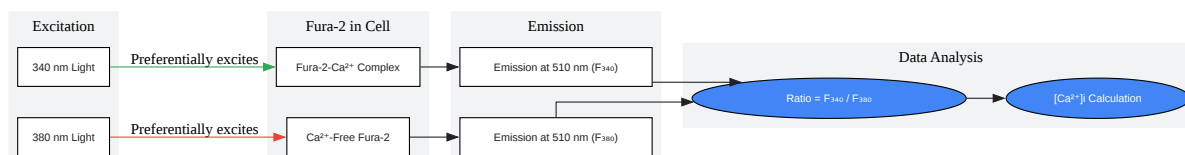
The defining feature of Fura-2 is the shift in its excitation spectrum upon binding to Ca^{2+} .

Parameter	Ca^{2+} -Free	Ca^{2+} -Bound (Saturated)	References
Excitation Maximum (λ_{ex})	~363-380 nm	~335-340 nm	[1][10][14]
Emission Maximum (λ_{em})	~510-512 nm	~505-510 nm	[1][3][5]
Molar Extinction Coefficient (ϵ)	~27,000 $\text{M}^{-1}\text{cm}^{-1}$ (at 363 nm)	~35,000 $\text{M}^{-1}\text{cm}^{-1}$ (at 335 nm)	[5][11]
Dissociation Constant (K_d) for Ca^{2+}	~145 nM	~145 nM (at 22°C, pH 7.2)	[5][14]

Note: The exact K_d can be influenced by factors such as temperature, pH, and ionic strength of the environment.[15]

Core Principles of Measurement

The ratiometric measurement of $[\text{Ca}^{2+}]_i$ with Fura-2 involves exciting the dye at two wavelengths and measuring the resulting emission.



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Fura-2 ratiometric measurement principle.

As intracellular Ca^{2+} levels rise, more Fura-2 binds to Ca^{2+} , leading to an increase in fluorescence intensity when excited at 340 nm and a decrease when excited at 380 nm.[16] The ratio of these intensities (F_{340}/F_{380}) is then used to calculate the absolute Ca^{2+} concentration using the Grynkiewicz equation.[17]

Grynkiewicz Equation: $[\text{Ca}^{2+}] = K_d * [(R - R_{\text{min}}) / (R_{\text{max}} - R)] * (F_{380,\text{free}} / F_{380,\text{bound}})$

Where:

- K_d : The dissociation constant of Fura-2 for Ca^{2+} . [17]
- R : The measured 340/380 nm fluorescence ratio in the experimental sample. [17]
- R_{min} : The ratio in the absence of Ca^{2+} (zero calcium). [17]
- R_{max} : The ratio at saturating Ca^{2+} concentrations. [17]
- $F_{380,\text{free}} / F_{380,\text{bound}}$: The ratio of fluorescence intensities at 380 nm for Ca^{2+} -free and Ca^{2+} -bound Fura-2, respectively. [17]

Experimental Protocols

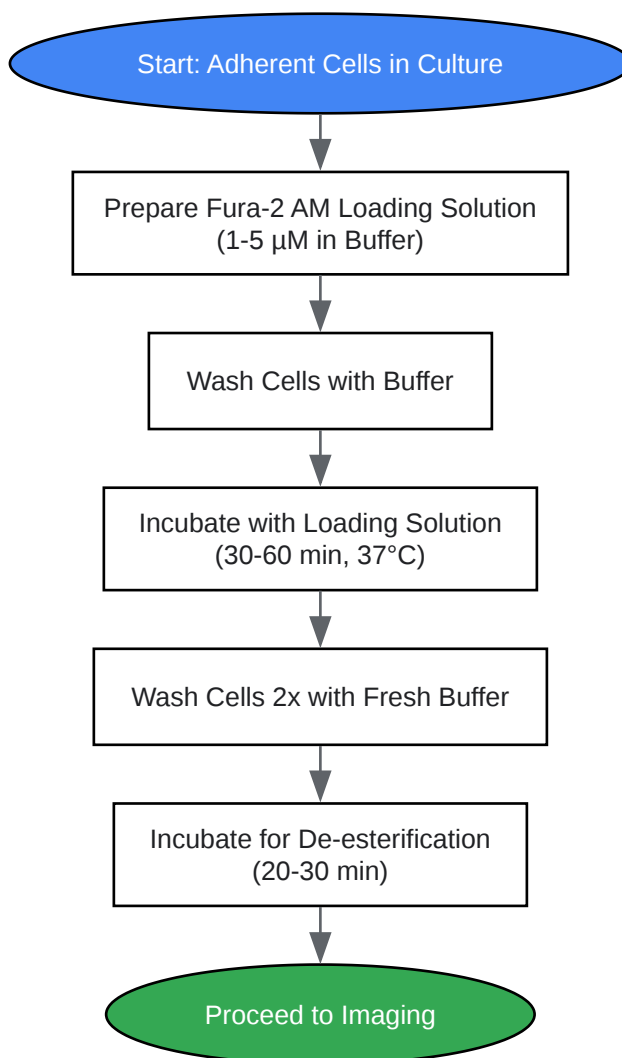
Accurate and reproducible data depend on meticulous experimental procedures for dye loading and calibration. The following are generalized protocols that should be optimized for specific cell types and experimental conditions.

Protocol 1: Loading Adherent Cells with Fura-2 AM

This protocol is suitable for cells grown in monolayers on coverslips or in multi-well plates.

- Cell Preparation: Culture cells on sterile glass coverslips or in appropriate culture plates to 80-100% confluency. [18]
- Reagent Preparation:
 - Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO. [7]

- Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological saline buffered with HEPES (pH 7.3-7.4).[18] Ensure the buffer is free of phenol red, which can increase background fluorescence.[19]
- Optional: To aid in dissolving the AM ester in aqueous buffer, Pluronic F-127 can be added to the loading buffer (final concentration ~0.02%).[20]
- Optional: To reduce dye leakage from the cells, the organic anion transport inhibitor Probenecid can be included in the loading and experimental buffers (final concentration ~1-2.5 mM).[5][18]
- Dye Loading:
 - Prepare the final loading solution by diluting the Fura-2 AM stock solution into the pre-warmed (37°C) loading buffer to a final concentration of 1-5 μM .[7]
 - Aspirate the culture medium from the cells and wash once with the loading buffer (without Fura-2 AM).[7]
 - Add the Fura-2 AM loading solution to the cells.[18]
 - Incubate for 30-60 minutes at 37°C in a dark incubator.[18][19]
- De-esterification:
 - Aspirate the loading solution and wash the cells twice with fresh, pre-warmed buffer (without Fura-2 AM) to remove extracellular dye.[7]
 - Add fresh buffer and incubate for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[7]
- Imaging: The cells are now ready for fluorescence imaging on a microscope equipped with 340 nm and 380 nm excitation filters and an emission filter around 510 nm.



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Workflow for loading adherent cells.

Protocol 2: In Vitro Calibration of Fura-2

This protocol determines the calibration parameters (R_{min} , R_{max} , and $F_{380,free}/F_{380,bound}$) using the cell-impermeant **Fura-2 pentapotassium** salt in a series of buffered Ca^{2+} solutions.

- Reagent Preparation:
 - Use a calcium calibration buffer kit or prepare a series of buffers with known free Ca^{2+} concentrations, typically ranging from 0 μM to ~40 μM .^{[21][22]} These are often made using CaEGTA and EGTA buffers.

- Prepare a stock solution of **Fura-2 pentapotassium** salt in a Ca^{2+} -free buffer.
- Measurement Setup:
 - Use a fluorescence plate reader or a microscope imaging setup with a chamber suitable for solution measurements.
 - Set the instrument to excite at 340 nm and 380 nm and record emission at ~510 nm.
- Determine Rmin:
 - Add the Fura-2 salt to the "zero calcium" buffer (containing EGTA) to a final concentration similar to that expected inside the cells (e.g., 50 μM).[\[22\]](#)
 - Measure the fluorescence at 510 nm with excitation at 340 nm ($F_{340,\text{min}}$) and 380 nm ($F_{380,\text{min}}$).
 - Calculate $R_{\text{min}} = F_{340,\text{min}} / F_{380,\text{min}}$. The intensity $F_{380,\text{min}}$ corresponds to $F_{380,\text{free}}$.
- Determine Rmax:
 - Add the Fura-2 salt to the "saturating calcium" buffer to the same final concentration.[\[23\]](#)
 - Measure the fluorescence at 510 nm with excitation at 340 nm ($F_{340,\text{max}}$) and 380 nm ($F_{380,\text{max}}$).
 - Calculate $R_{\text{max}} = F_{340,\text{max}} / F_{380,\text{max}}$. The intensity $F_{380,\text{max}}$ corresponds to $F_{380,\text{bound}}$.
- Calibration Curve (Optional but Recommended):
 - Measure the fluorescence ratios for all intermediate Ca^{2+} concentrations.
 - Plot the 340/380 nm ratio against the known $[\text{Ca}^{2+}]$ to generate a calibration curve.[\[21\]](#)
This helps verify the linearity of the system and the accuracy of the K_d .

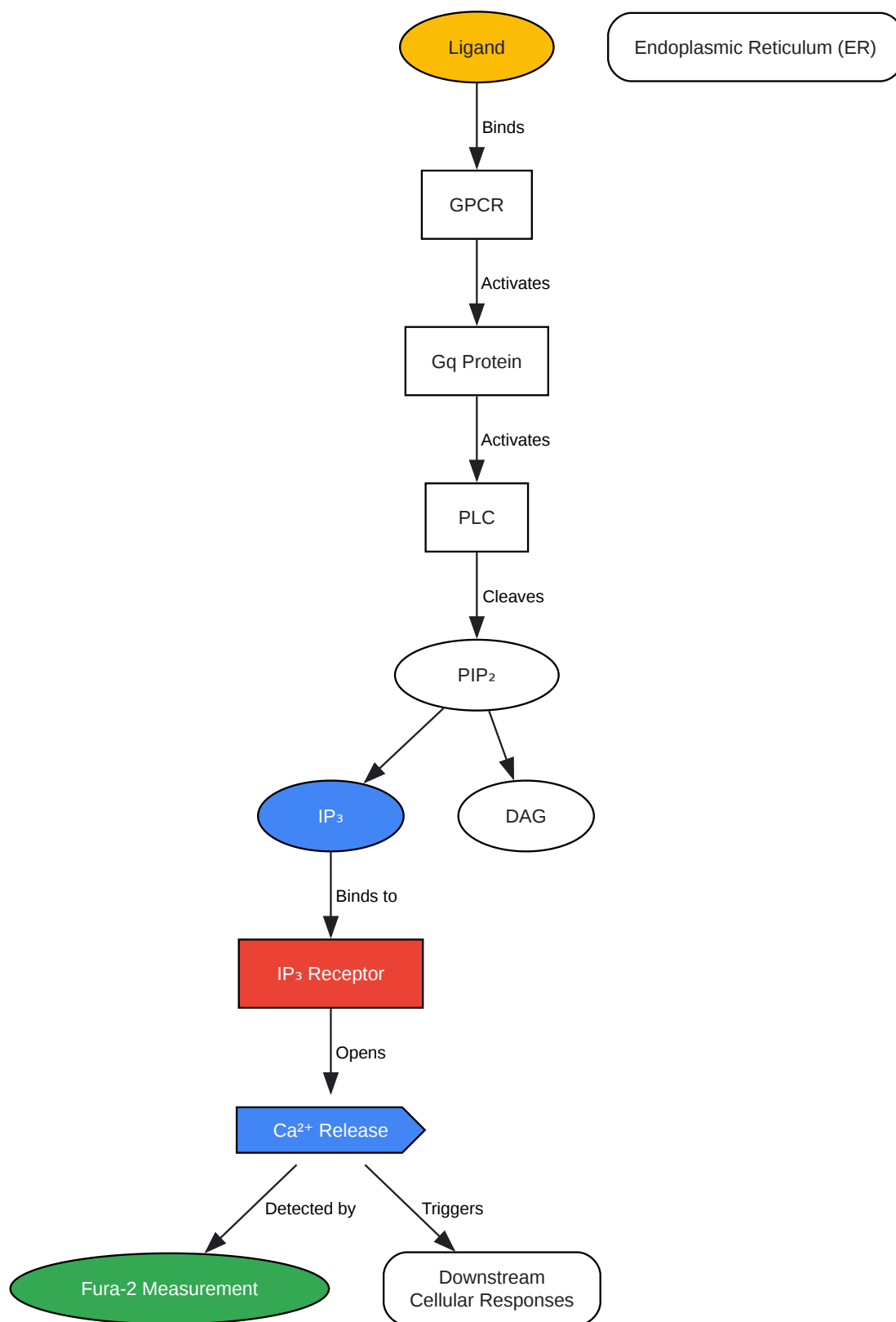
Protocol 3: In Situ (Intracellular) Calibration

This method determines the calibration parameters within the cells at the end of an experiment, accounting for the specific intracellular environment.

- Experiment Completion: After recording the experimental calcium dynamics from Fura-2 loaded cells, keep the cells on the imaging setup.
- Determine Rmin:
 - Perfuse the cells with a Ca²⁺-free buffer containing a calcium ionophore (e.g., 1 μM Ionomycin) and a strong calcium chelator (e.g., 5 mM EGTA).[17]
 - The ionophore will equilibrate the intracellular and extracellular Ca²⁺ concentrations, driving [Ca²⁺]_i to near zero.
 - Once the fluorescence ratio stabilizes, record the Rmin value.
- Determine Rmax:
 - Perfuse the cells with a high Ca²⁺ buffer (e.g., 10 mM CaCl₂) also containing the calcium ionophore (e.g., 1 μM Ionomycin).[17]
 - This will saturate the intracellular Fura-2 with Ca²⁺.
 - Once the fluorescence ratio stabilizes, record the Rmax value.
- Background Subtraction: For both in vitro and in situ calibrations, it is crucial to subtract background fluorescence from all measurements. Background can be determined from a region with no cells or from cells that have not been loaded with Fura-2.[24]

Applications and Signaling Pathways

Fura-2 is widely used to study Ca²⁺ as a second messenger in numerous signaling pathways. A common application is monitoring calcium mobilization following the activation of G protein-coupled receptors (GPCRs).[5][10]



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GPCR-mediated intracellular calcium release.

This pathway, initiated by ligand binding, leads to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[10] This transient increase in [Ca²⁺]_i is readily detected and quantified by Fura-2, providing a powerful tool for drug screening and studying receptor pharmacology.[5][12]

Limitations and Considerations

Despite its strengths, Fura-2 has limitations that researchers must consider:

- **Intracellular Buffering:** At high concentrations, Fura-2 can buffer intracellular Ca²⁺, potentially altering the dynamics of the calcium signals being measured.[1]
- **Compartmentalization:** In some cell types, Fura-2 can be sequestered into organelles like mitochondria, which can complicate the interpretation of the cytosolic signal.[25]
- **Phototoxicity and Photobleaching:** Although ratiometry corrects for photobleaching, intense UV excitation can still be phototoxic to cells over long imaging periods.[1]
- **Incomplete Hydrolysis:** Incomplete cleavage of the AM ester can result in a Ca²⁺-insensitive fluorescent component.[25]
- **Dye Leakage:** Over time, the active Fura-2 dye can be extruded from the cell, leading to a decrease in signal.[1][5]

By understanding its principles and carefully implementing experimental protocols, researchers can leverage Fura-2 as a robust and reliable tool for the quantitative analysis of intracellular calcium dynamics.

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- To cite this document: BenchChem. [Fura-2 Pentapotassium Salt for Calcium Imaging: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[<https://www.benchchem.com/product/b15552966/docs#fura-2-pentapotassium-salt-for-calcium-imaging-an-in-depth-technical-guide>]

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